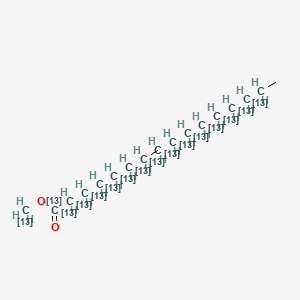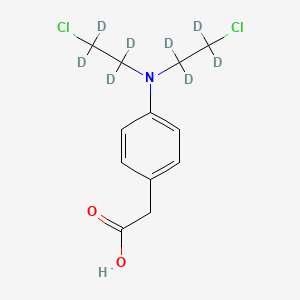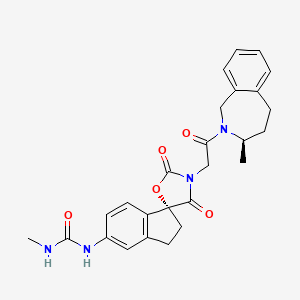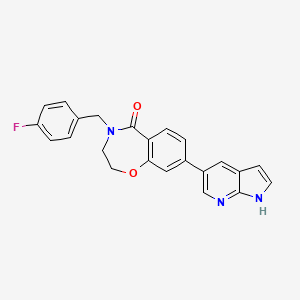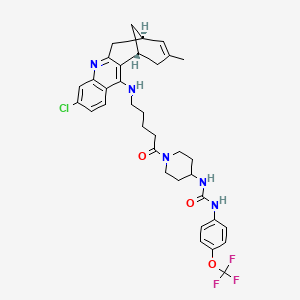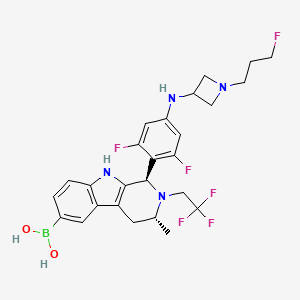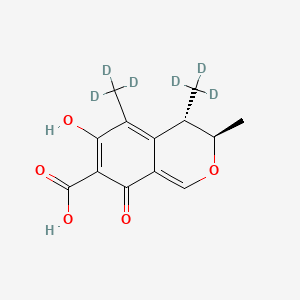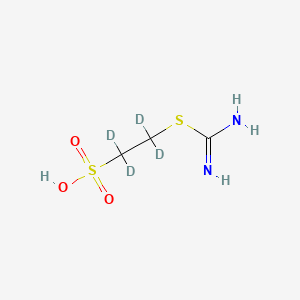
2-(2-Sulfoethyl)pseudourea-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Sulfoethyl)pseudourea-d4 is a deuterated analog of 2-(2-Sulfoethyl)pseudourea. It is a compound with the molecular formula C₃H₄D₄N₂O₃S₂ and a molecular weight of 188.26 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfoethyl)pseudourea-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Sulfoethyl)pseudourea-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(2-Sulfoethyl)pseudourea-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(2-Sulfoethyl)pseudourea-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and biological properties, leading to altered reaction kinetics and metabolic stability. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Sulfoethyl)pseudourea: The non-deuterated analog with similar chemical structure but different isotopic composition.
Mesna: A related compound used as a protective agent in chemotherapy.
Uniqueness
2-(2-Sulfoethyl)pseudourea-d4 is unique due to its deuterium content, which imparts distinct properties compared to its non-deuterated analogs. This makes it particularly useful in studies requiring isotopic labeling and in applications where enhanced stability and altered reaction kinetics are desired.
Propriétés
Formule moléculaire |
C3H8N2O3S2 |
|---|---|
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
Clé InChI |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N |
SMILES canonique |
C(CS(=O)(=O)O)SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


